molecular formula C9H5F2NO2 B15204297 2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde

2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde

Cat. No.: B15204297
M. Wt: 197.14 g/mol
InChI Key: PXJUIUVQVQTSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde is a chemical compound characterized by its unique structure, which includes a benzo[d]oxazole ring substituted with a difluoromethyl group at the 2-position and a carboxaldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde typically involves multiple steps, starting with the construction of the benzo[d]oxazole core. One common approach is the cyclization of o-aminophenol derivatives with chloroformates or carbon disulfide under acidic conditions. Subsequent introduction of the difluoromethyl group can be achieved through various methods, such as the use of difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde can undergo a variety of chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like Grignard reagents and organolithium compounds can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids

  • Reduction: Alcohols, amines

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems and pathways.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be used in the production of materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The difluoromethyl group can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

  • 2-(Difluoromethyl)benzaldehyde: Similar structure but lacks the oxazole ring.

  • 2-(Difluoromethyl)benzoxazole: Similar structure but lacks the carboxaldehyde group.

  • 2-(Trifluoromethyl)benzo[d]oxazole-4-carboxaldehyde: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

Uniqueness: 2-(Difluoromethyl)benzo[d]oxazole-4-carboxaldehyde is unique due to its combination of the difluoromethyl group and the benzo[d]oxazole ring, which imparts distinct chemical and biological properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C9H5F2NO2

Molecular Weight

197.14 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazole-4-carbaldehyde

InChI

InChI=1S/C9H5F2NO2/c10-8(11)9-12-7-5(4-13)2-1-3-6(7)14-9/h1-4,8H

InChI Key

PXJUIUVQVQTSGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.